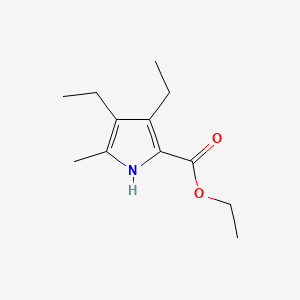

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

Beschreibung

Historical Context of Substituted Pyrrole Derivatives

The development of substituted pyrrole chemistry traces its origins to the pioneering work of German chemists in the late nineteenth century, with Ludwig Knorr and Carl Paal establishing the foundational methodologies that continue to influence contemporary synthetic approaches. Ludwig Knorr, born on December 2, 1859, emerged as a central figure in heterocyclic chemistry through his systematic investigation of pyrrole ring formation and functionalization. His doctoral thesis in 1882, titled "Über das Piperyl-Hydrazin," and subsequent habilitation work in 1885 focused on "Über die Bildung von Kohlenstoff-Stickstoff-Ringen durch Ein-wirkung von Amin-und Hydrazinbasen auf Acetessigester und seine Derivate," which established the theoretical framework for understanding carbon-nitrogen ring formation through the interaction of amine and hydrazine bases with acetoacetic ester derivatives.

The Knorr pyrrole synthesis, developed during this period, represents one of the most widely utilized chemical reactions for producing substituted pyrroles, involving the reaction of α-amino-ketones with compounds containing electron-withdrawing groups adjacent to carbonyl functionalities. This synthetic methodology requires zinc and acetic acid as catalysts and proceeds effectively at room temperature, making it accessible for both laboratory and industrial applications. The original Knorr synthesis employed two equivalents of ethyl acetoacetate, with one equivalent converted to ethyl 2-oximinoacetoacetate through treatment with glacial acetic acid and saturated aqueous sodium nitrite under external cooling conditions. The resulting product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, became known as "Knorr's Pyrrole" and established the foundational precedent for subsequent investigations into substituted pyrrole chemistry.

Parallel developments by Carl Paal led to the independent discovery of the Paal-Knorr synthesis in 1884, initially designed for furan preparation but subsequently adapted for pyrrole and thiophene synthesis. This methodology utilizes 1,4-diketones as starting materials and represents a synthetically valuable approach for obtaining substituted furans and pyrroles, which serve as common structural components in numerous natural products. The mechanism of the Paal-Knorr furan synthesis was fully elucidated in 1995 by V. Amarnath and colleagues, who demonstrated that diastereomeric 3,4-disubstituted-2,5-hexane diones react at different rates, indicating that cyclization occurs in a concerted step with enol formation rather than through a common enol intermediate.

Table 1: Historical Milestones in Substituted Pyrrole Chemistry

| Year | Researcher(s) | Discovery/Development | Significance |

|---|---|---|---|

| 1882 | Ludwig Knorr | Doctoral thesis on pyrrole chemistry | Established theoretical framework for heterocyclic synthesis |

| 1884 | Carl Paal & Ludwig Knorr | Paal-Knorr synthesis | First systematic method for pyrrole ring construction |

| 1885 | Ludwig Knorr | Habilitation on carbon-nitrogen ring formation | Defined mechanistic principles for pyrrole synthesis |

| 1991 | V. Amarnath et al. | Pyrrole synthesis mechanism elucidation | Clarified reaction pathways and intermediates |

| 1995 | V. Amarnath et al. | Furan synthesis mechanism studies | Provided mechanistic insights for related heterocyclic formations |

Significance of Functionalized Pyrroles in Scientific Research

Functionalized pyrroles occupy a central position in modern scientific research due to their remarkable structural diversity and extensive range of biological activities, making them essential scaffolds for technological advancement across multiple disciplines. These five-membered heterocyclic organic compounds demonstrate broad and attractive chemistry that has led to their widespread utilization as drugs, dyes, catalysts, and pesticides. The derivatives of pyrrole are considered an important class of biologically active molecules with diverse types of activities, functioning as different pharmacophores in medicinal chemistry applications.

The antibacterial properties of pyrrole derivatives have been extensively investigated during recent decades, with particular emphasis on testing against drug-resistant Gram-positive and Gram-negative pathogens. These compounds exhibit significant potential for addressing contemporary challenges in antimicrobial resistance, providing researchers with novel structural templates for drug development initiatives. Additionally, pyrrole derivatives serve as valuable precursors for antitumor agents that can act on gene modulation or suppression and conjugate antibodies, demonstrating their versatility in cancer research applications.

In pharmaceutical development, compounds such as 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents. The compound's structural features make it particularly suitable for organic synthesis applications, where it functions as a versatile building block for creating complex molecules and enabling chemists to explore new chemical pathways and reactions. Material science applications have also emerged as a significant area of research, with pyrrole derivatives contributing to the formulation of advanced materials, including polymers and coatings that enhance properties such as durability and resistance to environmental factors.

Agricultural chemistry represents another important application domain, where pyrrole derivatives find use in the development of agrochemicals, contributing to the formulation of effective pesticides and herbicides that improve crop yield and protection. The compound this compound specifically contributes to catalysis research, where it is studied for its potential to improve reaction efficiencies and selectivities in various chemical processes.

Recent advances in green chemistry have emphasized the development of environmentally benign synthetic procedures for pyrrole derivatives, with researchers focusing on microwave activation, ultrasound techniques, and continuous flow processes at room temperature. These methodologies have resulted in cost and waste reduction while achieving greater efficiency for pyrrole derivative production. Mechanochemical approaches, including ball milling methods, have demonstrated the synthesis of N-substituted pyrrole derivatives through mechanical activation using bio-sourced organic green acids such as citric acid, pyroglutamic acid, and ascorbic acid as catalysts.

Table 2: Applications of Functionalized Pyrroles in Scientific Research

| Research Domain | Specific Applications | Key Properties | Research Impact |

|---|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents, analgesics | Bioactivity, pharmacophore properties | Novel drug discovery |

| Antimicrobial Research | Drug-resistant pathogen treatment | Antibacterial activity | Resistance mitigation |

| Cancer Research | Antitumor agents, gene modulation | Cytotoxicity, molecular targeting | Therapeutic advancement |

| Material Science | Polymers, coatings | Durability, environmental resistance | Advanced materials |

| Agricultural Chemistry | Pesticides, herbicides | Crop protection, yield enhancement | Agricultural innovation |

| Catalysis Research | Reaction optimization | Efficiency, selectivity improvement | Process enhancement |

Historical Development and Discovery of this compound

The historical development of this compound can be traced to systematic investigations into highly substituted pyrrole derivatives that emerged from the foundational work established by the Knorr and Paal-Knorr synthetic methodologies. The first documented synthesis of this specific compound appeared in The Journal of Organic Chemistry in 1968, representing a significant milestone in the development of functionalized pyrrole chemistry. This publication established the compound's structural identity and provided the initial synthetic route that would serve as the foundation for subsequent research and development efforts.

The compound's molecular structure, characterized by the systematic name ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate, reflects the sophisticated substitution pattern that distinguishes it from simpler pyrrole derivatives. With a molecular weight of 209.29 grams per mole and melting point of 76 degrees Celsius, the compound exhibits physical properties that make it suitable for various synthetic applications. The International Union of Pure and Applied Chemistry identifier YXAABSBFWADBRO-UHFFFAOYSA-N confirms its unique stereochemical configuration and provides a standardized reference for research applications.

Early synthesis methods for this compound involved variants of the Knorr pyrrole synthesis, utilizing ethyl acetoacetate as a starting material in conjunction with appropriate nitrogen-containing reagents. These initial synthetic approaches required careful optimization of reaction conditions, including temperature control, catalyst selection, and workup procedures to achieve acceptable yields and purity levels. The development of improved synthetic methodologies has been driven by the compound's increasing importance as a building block for more complex molecular architectures, particularly in porphyrin and porphyrinoid synthesis.

Recent advances in the preparation of this compound have focused on developing scalable synthetic routes that can accommodate decagram-scale production requirements. These efforts have resulted in the development of one-pot synthetic protocols that utilize commercially available starting materials and require only a single purification step. The three-step preparation process involves a 1,5-diazabicyclo[4.3.0]non-5-ene catalyzed Henry reaction, acid-catalyzed acetylation, and an adapted Magnus-Schöllkopf-Barton-Zard cyclization protocol, achieving 86% yield and greater than 99% purity on a decagram scale.

The compound's role in octaethylporphyrin synthesis has been particularly significant, with 3,4-diethylpyrrole serving as a key precursor in tetramerization reactions that afford porphyrin products in acceptable yields. Two major routes to octaethylporphyrin utilize the compound: tetramerization of 2,5-di-unsubstituted pyrroles in the presence of reagents providing the four meso methine carbons, and tetramerization of pyrroles bearing 2-CH₂R substituents where the R group functions as a leaving group. These synthetic approaches have demonstrated yields ranging from 55-75% for octaethylporphyrin production, establishing the compound's importance in macrocyclic chemistry.

Table 3: Historical Development Timeline of this compound

| Year | Development | Methodology | Significance |

|---|---|---|---|

| 1968 | First documented synthesis | Knorr synthesis variant | Established compound identity |

| 1980s | Early porphyrin applications | Tetramerization reactions | Macrocyclic chemistry development |

| 1990s | Mechanistic studies | Reaction pathway elucidation | Enhanced synthetic understanding |

| 2000s | Improved synthetic methods | One-pot protocols | Increased synthetic efficiency |

| 2020 | Decagram-scale preparation | Green chemistry approaches | Industrial scalability |

Current Research Landscape and Importance in Chemical Sciences

The contemporary research landscape surrounding this compound reflects the compound's growing importance in multiple areas of chemical sciences, with particular emphasis on its role as a versatile building block for advanced molecular architectures and functional materials. Current investigations have demonstrated that this compound serves as a crucial structural component in the synthesis of porphyrins, porphyrinoids, and other chromophores, positioning it at the forefront of materials science and photochemical research. The compound's unique substitution pattern enables the construction of complex macrocyclic systems that exhibit valuable photophysical and electronic properties, making it indispensable for applications in solar energy conversion, catalysis, and biomedical imaging.

Recent advances in multicomponent reaction methodologies have expanded the synthetic utility of pyrrole derivatives, including this compound, through the development of efficient one-pot protocols that minimize waste generation and reduce reaction times. These environmentally conscious approaches align with contemporary green chemistry principles and have resulted in improved atom economy and reduced environmental impact. Current research has focused on developing metal-free reaction conditions and utilizing readily available starting materials to enhance the sustainability of pyrrole synthesis.

The role of this compound in transition-metal catalysis has emerged as a significant area of investigation, with researchers exploring its potential as a ligand precursor and substrate for various catalytic transformations. Contemporary studies have demonstrated that β-substituted pyrroles, including derivatives of the target compound, can be synthesized through atom-efficient routes utilizing palladium, ruthenium, and iron catalysis. These methodologies produce only water and ethene as side products, representing a significant advancement in sustainable synthetic chemistry.

Current research in the field of pyrrole chemistry has increasingly focused on developing scalable synthetic methods that can accommodate industrial production requirements while maintaining high yields and product purity. The development of decagram-scale preparation methods for this compound has addressed this need, with recent publications describing protocols that achieve 86% yield and greater than 99% purity using commercially available starting materials. These advances have important implications for the pharmaceutical and materials industries, where access to high-quality pyrrole building blocks is essential for drug development and advanced materials production.

Contemporary investigations into the biological activity of pyrrole derivatives have revealed significant potential for this compound and related compounds in medicinal chemistry applications. Recent studies have demonstrated that novel pyrrole derivatives exhibit dose-dependent and time-dependent cytotoxic activity against various tumor cell lines, with particular efficacy against colon, breast, and ovary adenocarcinoma-derived cell lines. These findings have generated considerable interest in the pharmaceutical industry and have led to increased research investment in pyrrole-based drug discovery programs.

The integration of computational chemistry and artificial intelligence methods has transformed the research landscape for pyrrole derivatives, enabling researchers to predict properties and optimize synthetic routes with unprecedented efficiency. Current research programs utilize machine learning algorithms to identify novel pyrrole derivatives with desired biological or materials properties, accelerating the discovery process and reducing experimental costs. These technological advances have positioned this compound as a valuable reference compound for computational studies and structure-activity relationship investigations.

Table 4: Current Research Applications and Trends for this compound

| Research Area | Current Applications | Methodological Advances | Future Directions |

|---|---|---|---|

| Porphyrin Synthesis | Macrocyclic construction | Decagram-scale preparation | Industrial applications |

| Green Chemistry | Sustainable synthesis | One-pot protocols | Environmental optimization |

| Catalysis Research | Ligand development | Metal-free conditions | Efficiency enhancement |

| Medicinal Chemistry | Drug discovery | Biological activity screening | Therapeutic development |

| Computational Chemistry | Property prediction | Machine learning integration | Accelerated discovery |

| Materials Science | Chromophore development | Photophysical optimization | Advanced applications |

Eigenschaften

IUPAC Name |

ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAABSBFWADBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1CC)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343587 | |

| Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16200-50-3 | |

| Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PYR-0503 involves several steps, starting from readily available starting materials. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of PYR-0503 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated control systems, and stringent quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Reaktionstypen

PYR-0503 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: PYR-0503 kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: PYR-0503 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various biologically active compounds, including porphyrins and bile pigments. The compound's structure allows it to participate in multiple reaction pathways, facilitating the development of new chemical entities.

Synthetic Routes

The synthesis typically involves several steps starting from readily available precursors. Common methods include:

- Condensation Reactions : Used to form larger pyrrole derivatives.

- Cyclization Reactions : Important for constructing the pyrrole ring.

- Functional Group Transformations : Such as oxidation and reduction to yield desired products.

Biological Applications

Biochemical Pathways

In biological research, this compound is employed to study various biochemical pathways and enzyme interactions. Its ability to mimic natural substrates makes it a valuable tool for probing enzyme mechanisms.

Anticancer Research

this compound has been investigated for its potential in anticancer drug development. Studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific cancer cell pathways.

Medicinal Chemistry

Drug Development

This compound plays a role in the development of therapeutic agents. For instance, its derivatives have shown promise in antimicrobial activities against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 10 |

| Compound C | 20 | 14 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is used in the synthesis of dyes and pigments due to its stable chemical properties and vibrant color profiles.

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapy agents. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common pathogens such as E. coli and S. aureus. Results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting their potential use in treating infections.

Wirkmechanismus

The mechanism of action of PYR-0503 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrrole Derivatives

The following table and analysis highlight key differences between the target compound and analogous pyrrole derivatives:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The ethoxycarbonyl group in the target compound provides ester-based reactivity (e.g., hydrolysis, transesterification), absent in simpler derivatives like 5-ethyl-3,4-dihydro-2H-pyrrole .

- Diethyl groups at positions 3 and 4 increase steric hindrance, reducing nucleophilic attack compared to unsubstituted pyrroles like Diethyl 3,4-pyrroledicarboxylate .

Impact on Physicochemical Properties :

- The methyl group at position 5 slightly enhances electron density on the pyrrole ring, affecting aromatic stability. In contrast, the formyl group in Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate introduces electrophilic character .

- The target compound’s crystalline nature (melting point 76°C) contrasts with liquid or low-melting analogs like 5-ethyl-3,4-dihydro-2H-pyrrole, which lacks rigid substituents .

Biological and Material Applications :

- The diphenylmethylidene group in 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole enables applications in optoelectronics, while the target compound’s ethoxycarbonyl group is more suited for prodrug design .

- Hydroxy-phenyl substituents (e.g., in 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride) enhance binding to biological targets, unlike the hydrophobic diethyl groups in the target compound .

Biologische Aktivität

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the condensation of ethyl acetoacetate with diethylamine, followed by cyclization and esterification reactions. Common reagents include sodium ethoxide and potassium carbonate to facilitate the cyclization process.

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted its potential as an antiproliferative agent against various cancer cell lines, demonstrating IC50 values in the nanomolar range . The compound's mechanism of action appears to involve modulation of cellular pathways associated with cancer cell proliferation and apoptosis.

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain derivatives possess notable antifungal and antibacterial activities. For instance, compounds with similar structural motifs have been effective against a range of pathogens, suggesting that this compound may share these properties .

Case Studies

- Antitumor Activity : In a xenograft model, this compound demonstrated promising antitumor effects at non-toxic concentrations. This suggests potential for further development as a therapeutic agent in oncology .

- Synergistic Effects : The combination of this compound with established chemotherapeutics has been explored. Preliminary results indicate enhanced efficacy when used in conjunction with agents like doxorubicin, particularly in resistant cancer cell lines .

Comparative Analysis

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Modulates apoptosis and cell proliferation |

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | Moderate | High | Inhibits specific kinases |

| Pyrrolopyrazine derivatives | High | High | Targets multiple cellular pathways |

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. It may inhibit enzyme activities critical to cancer progression or alter receptor signaling pathways involved in inflammation and immune responses .

Q & A

Q. What are the optimal synthetic routes for 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation, esterification, and cyclization. For example, a related pyrrole derivative was synthesized via benzoylation using benzoyl chloride in methylene chloride with sodium bicarbonate as a base ( ). Key optimization parameters include:

- Temperature control : Room temperature is often sufficient for acylations, but exothermic reactions may require cooling.

- Solvent selection : Methylene chloride or THF is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, 98:2 methylene chloride/methanol) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- NMR : Use and NMR to confirm substituent positions. Ethoxycarbonyl groups show characteristic peaks at ~1.3 ppm (CH) and ~4.2 ppm (OCH) in NMR.

- IR : The ester carbonyl (C=O) appears at ~1700–1750 cm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak) and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian software) for accuracy.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as pyrrole derivatives may cause irritation ().

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts.

- Storage : Keep in a cool, dry place away from ignition sources. Degradation over time may increase hazards ().

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations ().

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters ().

- Challenge : Twinning or low-resolution data may require iterative refinement. Compare experimental data with DFT-optimized structures for validation.

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Identify discrepancies : For example, if DFT-predicted NMR shifts deviate >5 ppm from experimental values, re-examine the conformer population or solvent effects.

- Iterative modeling : Use software like Gaussian or ORCA to simulate solvent (e.g., PCM model) and temperature effects.

- Validation : Cross-check with alternative methods (e.g., X-ray crystallography) ().

Q. What mechanistic insights can be gained from studying the compound’s reactivity in multicomponent reactions?

Methodological Answer:

- Reaction monitoring : Use in-situ techniques (e.g., NMR or FTIR) to detect intermediates.

- Kinetic studies : Vary substituents (e.g., ethyl vs. methyl groups) to assess steric/electronic effects.

- Case study : A pyrrolo[3,4-b]pyridin-5-one synthesis involved a three-component reaction, highlighting the role of nucleophilic attack and cyclization ().

Q. How does the compound’s stability under varying pH/temperature conditions impact experimental design?

Methodological Answer:

- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Implications : Long-term storage requires inert atmospheres (N) and desiccants to prevent hydrolysis ().

Q. What advanced computational methods (e.g., DFT) are suitable for studying electronic properties?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution.

- Applications : Predict reactivity in electrophilic substitutions (e.g., nitration) or ligand-metal interactions ().

- Validation : Compare computed IR/Raman spectra with experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.